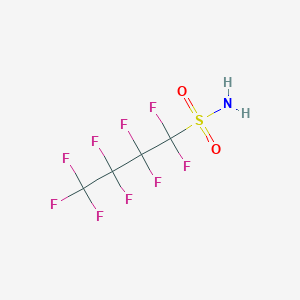

Perfluorobutylsulphonamide

Vue d'ensemble

Description

Il contient à la fois des groupes perfluoroalkyle et sulfonamide, ce qui en fait un composé unique avec une excellente stabilité chimique et thermique, une faible volatilité et une faible tension superficielle . Ce composé est couramment utilisé comme tensioactif, agent antistatique et additif pour les peintures .

Méthodes De Préparation

Le perfluorobutylsulfonamide est généralement synthétisé par une réaction chimique impliquant des groupes perfluoroalkyle . Une méthode de préparation courante consiste à faire réagir du perfluoropropylène avec du chlorure de sulfuryle pour générer du chlorure de perfluoropropényle-sulfuryle . Ce composé intermédiaire est ensuite mis à réagir avec une amine pour produire du perfluorobutylsulfonamide . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais sont mises à l'échelle pour répondre aux exigences commerciales .

Analyse Des Réactions Chimiques

Le perfluorobutylsulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, bien que les informations détaillées sur les produits d'oxydation soient limitées.

Substitution : Le perfluorobutylsulfonamide peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de sulfuryle et diverses amines . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

Environmental Impact and Detection

PFBS has been detected as a contaminant in various environmental matrices, particularly in wastewater and aquatic systems. Its persistence and bioaccumulation potential raise concerns regarding its environmental fate and effects on ecosystems.

- Detection Techniques : Recent studies have developed novel non-target approaches to identify emerging PFAS compounds, including PFBS, in industrial effluents. For instance, liquid chromatography coupled with high-resolution mass spectrometry has been employed to detect PFBS and its derivatives in wastewater from semiconductor manufacturing plants. This method has shown effectiveness in identifying hydrophobic and hydrophilic properties of fluorosurfactants, indicating PFBS's relevance in industrial applications and environmental monitoring .

Toxicity Studies

Research on the toxicity of PFBS has highlighted its potential adverse effects on human health and development. A notable study utilized embryonic zebrafish to investigate the developmental toxicity associated with short-chain perfluorinated substances, including PFBS.

- Findings : The study revealed that exposure to PFBS can lead to significant developmental disruptions in zebrafish embryos, suggesting that similar effects may occur in other vertebrates. The implications of these findings underscore the need for further research into the mechanisms of action and long-term health effects of PFBS exposure .

Industrial Applications

PFBS is increasingly being used as an alternative to longer-chain PFAS compounds that have been phased out due to regulatory pressures. Its applications span several industries:

- Semiconductor Manufacturing : PFBS derivatives are being adopted as surfactants in semiconductor processes due to their effective performance in reducing surface tension and enhancing cleaning efficiency . The identification of perfluorobutane sulfonamide derivatives in wastewater emphasizes their role as precursors in fluorosurfactant formulations.

- Aqueous Film-Forming Foams (AFFF) : PFBS is also being explored as a component in firefighting foams, particularly those designed for Class B fires involving flammable liquids. Its low surface tension properties make it suitable for forming stable films over flammable materials .

Regulatory Considerations

As the understanding of PFAS toxicity evolves, regulatory bodies are increasingly focusing on compounds like PFBS. The U.S. Environmental Protection Agency (EPA) has initiated guidelines for monitoring and regulating PFAS in drinking water, emphasizing the need for treatment technologies capable of removing these substances from water supplies .

- Best Available Technologies (BAT) : The EPA has evaluated various technologies for their effectiveness in removing PFAS from drinking water, including granular activated carbon (GAC) and reverse osmosis (RO). These technologies are crucial for mitigating the risks associated with PFAS contamination .

Case Studies

Several case studies illustrate the applications and impacts of PFBS:

| Case Study | Description | Findings |

|---|---|---|

| Semiconductor Wastewater Analysis | Analysis of wastewater from semiconductor plants using non-target detection methods | Detected high concentrations of PFBS derivatives; highlighted their prevalence as emerging contaminants |

| Zebrafish Developmental Toxicity Study | Investigated the effects of short-chain PFAS on zebrafish embryos | Demonstrated significant developmental toxicity linked to PFBS exposure |

| Drinking Water Treatment Evaluation | Assessment of treatment technologies for removing PFAS from drinking water | Identified GAC and RO as effective methods for reducing PFBS levels |

Mécanisme D'action

The mechanism of action of perfluorobutylsulfonamide involves its interaction with various molecular targets and pathways. Its perfluoroalkyl group provides excellent chemical stability, while the sulfonamide group allows it to interact with specific proteins and enzymes

Comparaison Avec Des Composés Similaires

Le perfluorobutylsulfonamide est unique en raison de sa combinaison de groupes perfluoroalkyle et sulfonamide, qui offrent une excellente stabilité chimique et thermique . Des composés similaires comprennent :

Acide perfluorobutane sulfonique : Un autre composé perfluoroalkyle avec des propriétés similaires mais des applications différentes.

Perfluorooctanesulfonamide : Un analogue à chaîne plus longue avec des propriétés chimiques et des applications différentes.

Ces composés partagent certaines similitudes, mais diffèrent dans leurs structures chimiques et leurs applications spécifiques, mettant en évidence le caractère unique du perfluorobutylsulfonamide.

Activité Biologique

Perfluorobutylsulphonamide (FBSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are characterized by their strong carbon-fluorine bonds and unique chemical properties. FBSA has garnered attention due to its potential biological activities and environmental implications. This article delves into the biological activity of FBSA, highlighting key research findings, case studies, and data tables that illustrate its effects on biological systems.

FBSA is chemically represented as CFSONH and possesses a sulphonamide functional group attached to a perfluorinated carbon chain. The fluorinated structure contributes to its stability and lipophilicity, which are crucial for its interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | CFSONH |

| Molecular Weight | 215.19 g/mol |

| Structure | FBSA Structure |

| Solubility | Moderately soluble in water |

Toxicological Studies

Recent studies have evaluated the toxicity of FBSA using various in vitro models. A high-throughput toxicity screen assessed the effects of multiple PFAS, including FBSA, on cell viability and mitochondrial membrane potential. The study found that FBSA exhibited significant cytotoxicity at elevated concentrations, indicating potential risks associated with exposure.

Case Study: Placental Toxicity

Research involving the human placental trophoblast JEG-3 cell line demonstrated that FBSA affects cell viability and proliferation. Notably, the study indicated that FBSA disrupted mitochondrial function, leading to altered gene expression related to oxidative stress response and trophoblast health. This suggests that FBSA may pose risks during pregnancy and fetal development .

The biological activity of FBSA is attributed to its ability to interact with cellular membranes and proteins due to its fluorinated structure. The electronegative fluorine atoms enhance the compound's lipophilicity, facilitating membrane permeability. Furthermore, studies suggest that FBSA may interfere with endocrine signaling pathways, potentially leading to reproductive and developmental toxicity .

Environmental Impact

FBSA has been detected in various environmental matrices, including wastewater and biota. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. A study reported the detection of FBSA in wastewater samples from Longyearbyen, highlighting its prevalence in contaminated sites .

Summary of Key Findings

- Cytotoxicity : FBSA exhibits cytotoxic effects on trophoblast cells at concentrations above 100 µM.

- Gene Expression Alteration : Exposure to FBSA alters the expression of genes involved in oxidative stress response.

- Environmental Detection : FBSA is frequently detected in wastewater samples, indicating widespread environmental contamination.

Table 2: Summary of Biological Effects of FBSA

| Endpoint | Observed Effect | Concentration (µM) |

|---|---|---|

| Cell Viability | Decreased | >100 |

| Mitochondrial Membrane Potential | Disruption | >100 |

| Gene Expression | Altered oxidative stress genes | >100 |

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F9NO2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKFLJWBHVMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)N)(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2NH2, C4H2F9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880251 | |

| Record name | Perfluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30334-69-1 | |

| Record name | Perfluorobutanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30334-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutane sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorobutylsulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTANE SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4V6K37HVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.